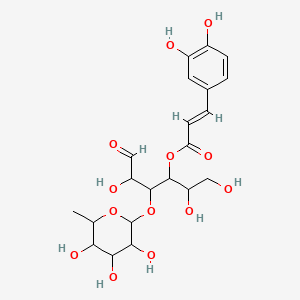

CistanosideF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cistanoside F is a phenylethanoid glycoside isolated from the plant Cistanche deserticola. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and estrogenic effects. It is one of the active constituents of Cistanche deserticola, a traditional Chinese medicinal herb used for its tonic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cistanoside F involves several steps, starting from the extraction of the raw material from Cistanche deserticola. The process typically includes:

Extraction: The plant material is extracted using solvents such as ethanol or methanol.

Isolation: The extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate Cistanoside F.

Purification: Further purification is achieved using techniques like recrystallization or preparative HPLC.

Industrial Production Methods

Industrial production of Cistanoside F follows similar steps but on a larger scale. The process involves:

Large-scale extraction: Using industrial-grade solvents and equipment.

Bulk isolation: Employing large-scale chromatographic columns.

Purification and quality control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Cistanoside F undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into its corresponding alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with potentially different biological activities.

Applications De Recherche Scientifique

Cistanoside F has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of phenylethanoid glycosides.

Biology: Investigated for its role in cellular processes and its effects on various cell lines.

Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and estrogenic activities.

Industry: Used in the development of health supplements and functional foods due to its bioactive properties.

Mécanisme D'action

Cistanoside F exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Estrogenic Activity: It binds to estrogen receptors and modulates their activity, influencing estrogen-responsive genes and pathways.

Comparaison Avec Des Composés Similaires

Cistanoside F is compared with other phenylethanoid glycosides such as:

Echinacoside: Known for its similar antioxidant and anti-inflammatory properties.

Acteoside: Another phenylethanoid glycoside with potent antioxidant activity.

Cistanoside A: Shares similar biological activities but differs in its specific molecular structure and potency.

Cistanoside F stands out due to its unique combination of biological activities and its specific molecular structure, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Cistanoside F, a phenylethanoid glycoside derived from the plant Cistanche, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Cistanoside F

Cistanoside F is part of a broader group of compounds known for their antioxidant, anti-inflammatory, and neuroprotective properties. These compounds are primarily extracted from various species within the Cistanche genus, which has been utilized in traditional medicine for centuries.

1. Antioxidant Activity

Cistanoside F exhibits significant antioxidant properties, particularly in protecting cells from oxidative stress. Research indicates that it can enhance the activity of antioxidant enzymes, thereby reducing cellular damage caused by reactive oxygen species (ROS) .

2. Neuroprotection

Studies have shown that Cistanoside F may protect neuronal cells from apoptosis induced by oxidative stress. This effect is mediated through the inhibition of apoptotic pathways involving caspases and the modulation of Bcl-2 family proteins .

3. Bone Metabolism Regulation

Cistanoside F has been linked to improved bone health by promoting osteogenic differentiation in osteoblasts. It activates signaling pathways such as Wnt/β-catenin, which are crucial for bone formation .

4. Reproductive Health

Cistanoside F has demonstrated protective effects against hypoxia-induced reproductive damage in male germ cells. It reduces apoptosis and enhances cell viability through its antioxidant mechanisms .

The biological activities of Cistanoside F can be attributed to several key mechanisms:

- Antioxidant Enzyme Modulation : Increases in superoxide dismutase (SOD) and catalase activities have been observed, leading to reduced oxidative stress .

- Apoptosis Inhibition : Through downregulation of pro-apoptotic factors (e.g., Bax) and upregulation of anti-apoptotic factors (e.g., Bcl-2), Cistanoside F effectively decreases cell death rates .

- Signaling Pathway Activation : The activation of Wnt/β-catenin signaling promotes osteoblast differentiation and proliferation .

Table 1: Summary of Biological Activities of Cistanoside F

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of Cistanoside F in a model of oxidative stress. The results demonstrated a significant reduction in neuronal apoptosis and improved cell viability when treated with Cistanoside F compared to control groups.

Case Study 2: Osteogenic Differentiation

In vitro experiments showed that treatment with Cistanoside F enhanced the proliferation and differentiation of primary osteoblasts. The optimal concentration was determined to be 10 µM, where it significantly increased mineralization compared to untreated controls.

Propriétés

IUPAC Name |

[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARNWFDIYRKBOE-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O13 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.